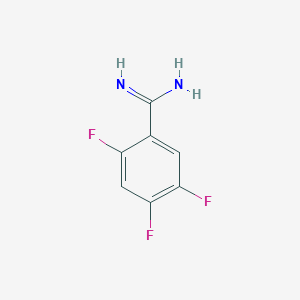

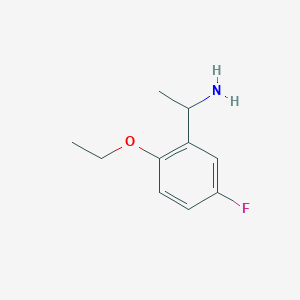

![molecular formula C11H13N3O3S B1309796 5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 299932-72-2](/img/structure/B1309796.png)

5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine" is a derivative of the thiadiazole class, which is known for its potential in medicinal chemistry due to the biological activities associated with thiadiazole derivatives. These compounds have been extensively studied for their antibacterial, antifungal, and trypanocidal properties, as well as their potential use in drug development for various diseases .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of appropriate phenyl compounds with reagents that facilitate the formation of the thiadiazole ring. For instance, the synthesis of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones involves a multi-step process that includes the formation of the thiadiazole ring followed by further functionalization to achieve the desired compound . Similarly, the synthesis of other related compounds often involves the use of starting reagents like amino thiourea or isothiocyanate, followed by reactions such as heterocyclization and alkylation to introduce the thiadiazole moiety .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be substituted with various functional groups. X-ray diffraction studies have been used to determine the crystal structures of these compounds, revealing details such as ring planarity, dihedral angles, and intermolecular interactions . For example, the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiazole shows a planar molecule with a small dihedral angle between the rings, and molecules linked by antiparallel hydrogen bonds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic addition, hydrazinolysis, and intramolecular cyclization, to form more complex structures with potential biological activity . The reactivity of these compounds is often influenced by the substituents on the thiadiazole ring, which can affect the electron distribution and thus the chemical behavior of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties are typically characterized using techniques like IR spectroscopy, NMR spectroscopy, and high-performance liquid chromatography (HPLC) . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the properties and reactivity of these compounds .

Relevant Case Studies

Several studies have evaluated the biological activities of thiadiazole derivatives. For instance, some compounds have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger . Other studies have focused on the potential trypanocidal activity of these compounds, which could lead to treatments for diseases like Chagas disease . Additionally, the fungicidal activity of certain thiadiazole derivatives has been investigated, highlighting their potential as agricultural agents .

Applications De Recherche Scientifique

Synthesis Processes

- The reaction of 5-chloro-3-methyl-l-phenyl-lH-pyrazole-4-carbonyl chloride with substituted [1,3,4] thiadiazol-2-ylamine leads to the synthesis of compounds like 5-chloro-3-methyl-1-phenyl-1Η pyrazole-4-carboxylic acid (5-substituted -[1,3,4] thiadiazol-2-yl)amide in good yields, showcasing the synthetic versatility of thiadiazol-2-ylamine derivatives (H. Liming et al., 2003).

Biological Activities

- N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide and other similar compounds synthesized from 5-(4-Fluoro-3-nitro-phenyl)-[1,3,4] thiadiazole-2-ylamine demonstrated appreciable antibacterial and antifungal activities, indicating the potential of thiadiazol-2-ylamine derivatives in antimicrobial applications (B. Chandrakantha et al., 2014).

Anticancer Properties

- A series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles synthesized demonstrated significant cytotoxicity against multiple cancer cell lines, with certain derivatives showing high activity, underlining the potential of thiadiazole derivatives in cancer treatment (Dalip Kumar et al., 2010).

Structural and Spectral Studies

- Compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine, and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole have been synthesized and characterized, contributing to the understanding of the structural diversity and stability of thiadiazol-2-ylamine derivatives (R. Dani et al., 2013).

Antimicrobial and Anti-inflammatory Applications

- Various thiadiazole derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities, with some compounds displaying significant activities, suggesting their utility in the development of new therapeutic agents (S. K. Bhati et al., 2008).

Corrosion Inhibition

- Thiadiazol-2-ylamine derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions, with studies indicating that the efficiency of these inhibitors increases with concentration and that they obey Langmuir adsorption isotherm (M. Yadav et al., 2015).

Propriétés

IUPAC Name |

5-(2,3,4-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-5-4-6(8(16-2)9(7)17-3)10-13-14-11(12)18-10/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYSIWRMEBVDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=NN=C(S2)N)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3,4-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

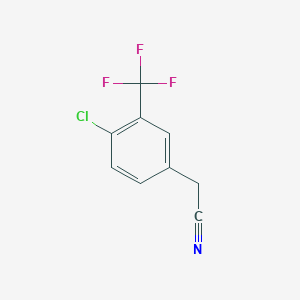

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

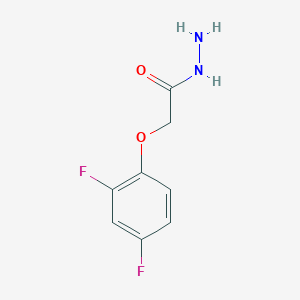

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

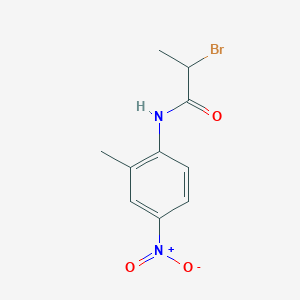

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)